molecular formula C16H17FN2OS B2685740 N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide CAS No. 2094933-44-3

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide

Cat. No. B2685740
CAS RN: 2094933-44-3
M. Wt: 304.38
InChI Key: CMRXNJHLOCMHKF-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide, also known as CTB or Compound 1, is a novel chemical compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential for use in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide involves its selective binding to VGLUT1, a protein that is responsible for the transport of glutamate, the primary excitatory neurotransmitter in the brain. N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide binds to the luminal side of VGLUT1 and is transported along with glutamate into presynaptic vesicles. This allows for the specific labeling of glutamatergic neurons and their projections.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide has been shown to have minimal toxicity and does not affect the viability or function of neurons. The compound is stable and can be used for long-term labeling studies. N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide labeling has been shown to accurately reflect the connectivity of glutamatergic neurons and their projections.

Advantages and Limitations for Lab Experiments

The use of N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide as a neuronal tracer offers several advantages over traditional methods, such as retrograde labeling. N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide labeling is selective and sensitive, allowing for the identification of specific neuronal pathways. The compound is also stable and can be used for long-term studies. However, N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide labeling is limited to glutamatergic neurons and their projections, and cannot be used to label other types of neurons or non-neuronal cells.

Future Directions

There are several potential future directions for the use of N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide in scientific research. One area of interest is the investigation of specific neuronal circuits and their role in behavior and disease. N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide labeling can be used to map the connectivity of these circuits and investigate their function in various contexts. Another area of interest is the development of new labeling techniques that can be used in conjunction with N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide to label other types of neurons or non-neuronal cells. Additionally, the optimization of N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide synthesis and labeling protocols can increase the efficiency and accuracy of labeling studies.

Synthesis Methods

The synthesis of N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 4-fluoro-2-nitrobenzoic acid with butylamine, followed by reduction and cyclization to form the benzothiophene ring. The final step involves the addition of a cyano group to the butyl side chain to form the desired compound. The synthesis of N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide has been optimized to yield high purity and yield, making it a viable option for research purposes.

Scientific Research Applications

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide can be used as a selective and sensitive tool for labeling and tracking neuronal pathways in the brain. This is due to the compound's ability to selectively bind to and be transported by neurons that express the vesicular glutamate transporter 1 (VGLUT1). This labeling technique has been used in various studies to map neuronal circuits and investigate the role of specific brain regions in behavior and disease.

properties

IUPAC Name

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-4-6-11(9-18)19(3)16(20)15-10(2)14-12(17)7-5-8-13(14)21-15/h5,7-8,11H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRXNJHLOCMHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)N(C)C(=O)C1=C(C2=C(C=CC=C2S1)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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